molecular formula C12H20O4 B14726335 Cyclohexane-1,4-diyldimethanediyl diacetate CAS No. 6308-18-5

Cyclohexane-1,4-diyldimethanediyl diacetate

Cat. No.: B14726335
CAS No.: 6308-18-5
M. Wt: 228.28 g/mol
InChI Key: NNCDHEJIRBOLSS-UHFFFAOYSA-N
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Description

Cyclohexane-1,4-diyldimethanediyl diacetate is an organic compound with the molecular formula C₁₂H₂₀O₄ It is a derivative of cyclohexane, where two methylene groups are attached to the 1 and 4 positions of the cyclohexane ring, and each methylene group is further bonded to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexane-1,4-diyldimethanediyl diacetate can be synthesized through the esterification of cyclohexane-1,4-diyldimethanol with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions usually involve heating the reactants under reflux to ensure complete conversion to the desired diacetate product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane-1,4-diyldimethanediyl diacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield cyclohexane-1,4-diyldimethanol and acetic acid.

    Oxidation: The compound can be oxidized to form this compound derivatives with higher oxidation states.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: Cyclohexane-1,4-diyldimethanol and acetic acid.

    Oxidation: this compound derivatives.

    Substitution: Cyclohexane-1,4-diyldimethanediyl derivatives with new functional groups.

Scientific Research Applications

Cyclohexane-1,4-diyldimethanediyl diacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclohexane-1,4-diyldimethanediyl diacetate involves its interaction with molecular targets through its functional groups. The acetate groups can participate in esterification and hydrolysis reactions, while the cyclohexane ring provides structural stability. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which enable the compound to exert its effects in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexane-1,4-diyldimethanediyl dimethanesulfonate
  • Cyclohexane-1,4-diyldimethanediyl diethyl ether
  • Cyclohexane-1,4-diyldimethanediyl dibenzoate

Uniqueness

Cyclohexane-1,4-diyldimethanediyl diacetate is unique due to its specific ester functional groups, which confer distinct reactivity and properties compared to other similar compounds. Its ability to undergo hydrolysis, oxidation, and substitution reactions makes it a versatile intermediate in organic synthesis and industrial applications.

Properties

CAS No.

6308-18-5

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

[4-(acetyloxymethyl)cyclohexyl]methyl acetate

InChI

InChI=1S/C12H20O4/c1-9(13)15-7-11-3-5-12(6-4-11)8-16-10(2)14/h11-12H,3-8H2,1-2H3

InChI Key

NNCDHEJIRBOLSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1CCC(CC1)COC(=O)C

Origin of Product

United States

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